2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene
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Overview
Description
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, methyl, nitro, and trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Mode of Action
Nitrobenzene compounds can participate in a variety of chemical reactions. They can act as electrophiles in aromatic substitution reactions , where the nitro group can be replaced by another group. The presence of the nitro group can also activate the benzene ring towards further electrophilic substitution .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene” would depend on many factors, including its chemical structure and the route of administration. Nitrobenzene compounds can potentially be absorbed through the skin, ingested, or inhaled, and can be metabolized in the body to other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Fluorination: The selective introduction of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: 2-Fluoro-1-methyl-5-amino-3-(trifluoromethyl)benzene.
Substitution: 2-Amino-1-methyl-5-nitro-3-(trifluoromethyl)benzene.
Oxidation: 2-Fluoro-5-nitro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure and properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-methyl-3-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Methyl-5-nitro-3-(trifluoromethyl)benzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluoro-1-methyl-5-nitrobenzene: Lacks the trifluoromethyl group, leading to different physical and chemical properties.
Uniqueness
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene is unique due to the combination of fluorine, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, making it a versatile compound for various applications in research and industry.
Biological Activity
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene, with the CAS number 1803832-55-4, is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique structural features impart distinct biological activities, making it a subject of interest for researchers.
- Molecular Formula : C8H5F4NO2
- Molecular Weight : 223.12 g/mol
- Structure : The compound features a trifluoromethyl group, which is known for enhancing lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have indicated that compounds with nitro and trifluoromethyl groups exhibit significant antimicrobial properties. The presence of the nitro group can enhance the compound's ability to disrupt bacterial cell walls or interfere with DNA synthesis.
-
Pharmacological Potential :
- The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as increasing metabolic stability and bioavailability. Research has shown that similar compounds can act as inhibitors in various biochemical pathways, including those involved in cancer cell proliferation and inflammation.
- Toxicity and Safety :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. Results indicated that the compound demonstrated potent activity against Gram-positive bacteria, likely due to its ability to disrupt cellular processes.
Compound | Activity Against Gram-positive Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Yes | 15 |
Control Compound A | Yes | 20 |
Control Compound B | No | >50 |
Case Study 2: Pharmacological Applications
Research published in MDPI highlighted the role of trifluoromethyl-containing compounds in drug design. The inclusion of trifluoromethyl groups has been shown to enhance binding affinity to target proteins involved in cancer pathways. In vitro studies demonstrated that similar compounds inhibited cell growth in breast cancer cell lines by inducing apoptosis.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, leading to the generation of reactive intermediates that can inhibit key enzymes.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may allow the compound to integrate into lipid membranes, disrupting their integrity and function.
Properties
IUPAC Name |
2-fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-4-2-5(13(14)15)3-6(7(4)9)8(10,11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKYQUGFDBWMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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